Cdk5-IN-3 is a specific inhibitor of cyclin-dependent kinase 5 (Cdk5), which is a proline-directed serine/threonine protein kinase primarily expressed in post-mitotic neurons. Cdk5 plays crucial roles in various neuronal processes, including synaptic plasticity, neurotransmitter release, and neuronal development. Dysregulation of Cdk5 has been implicated in several neurodegenerative diseases and cancer, making it a target for therapeutic intervention. The development of inhibitors like Cdk5-IN-3 is significant for exploring the therapeutic potential against conditions associated with aberrant Cdk5 activity.
Cdk5-IN-3 was identified through structure-based virtual screening of chemical libraries aimed at discovering new Cdk5 inhibitors. This approach utilized computational methods to assess the binding affinity of various compounds to the active site of Cdk5, leading to the identification of several promising candidates .
Cdk5-IN-3 belongs to a class of small molecule inhibitors specifically targeting cyclin-dependent kinases, with a focus on inhibiting the kinase activity of Cdk5. It is classified under medicinal chemistry compounds designed for potential therapeutic applications in neurodegenerative diseases and cancer.
The synthesis of Cdk5-IN-3 typically involves multi-step organic synthesis techniques. The initial steps may include the formation of key intermediates through reactions such as amination, alkylation, or acylation. Following this, the compound undergoes purification processes such as recrystallization or chromatography to isolate the final product.
Cdk5-IN-3's molecular structure features a core scaffold that interacts with the ATP-binding site of Cdk5. The specific arrangement of functional groups is critical for its inhibitory activity.
Cdk5-IN-3 undergoes various chemical reactions during its synthesis and when interacting with biological targets.
Cdk5-IN-3 inhibits Cdk5 by competing with ATP for binding at the active site, thereby preventing phosphorylation of target proteins involved in neuronal signaling pathways.
Cdk5-IN-3 serves multiple scientific purposes:
Cyclin-Dependent Kinase 5 (CDK5) belongs to the CMGC family of serine/threonine kinases but exhibits distinct functional and regulatory characteristics compared to cell cycle-related CDKs. Unlike CDK1, CDK4, or CDK6, CDK5 does not directly regulate cell division. Instead, its activity is predominantly observed in post-mitotic neurons, where it governs neuronal migration, synaptic plasticity, and cytoskeletal dynamics [1] [5]. CDK5's catalytic domain shares ~60% sequence homology with CDK2 but requires binding to non-cyclin activators—primarily p35 (encoded by CDK5R1) or p39 (encoded by CDK5R2)—for enzymatic activation [1] [7]. This activation mechanism bypasses the T-loop phosphorylation requisite in other CDKs [1].
The p35 protein undergoes calpain-mediated proteolysis under pathological conditions (e.g., oxidative stress, amyloid-β exposure), generating the truncated p25 fragment. p25 lacks the N-terminal myristoylation site of p35, leading to cytosolic and nuclear mislocalization of CDK5/p25 complexes. Consequently, CDK5 exhibits prolonged and dysregulated kinase activity due to p25’s extended half-life (~4-fold longer than p35) [1] [5] [8]. Aberrant CDK5/p25 signaling hyperphosphinates substrates like tau, amyloid precursor protein (APP), and neurofilament proteins, driving neurofibrillary tangle formation and synaptic dysfunction in Alzheimer’s disease [5] [8].
Table 1: Regulatory Subunits of Cyclin-Dependent Kinase 5
Regulatory Subunit | Expression Pattern | Stability | Cellular Localization | Pathological Role |
---|---|---|---|---|
p35 | Developing brain, neurons | Short half-life (~20–30 min) | Membrane-bound (myristoylated) | Neurodevelopment |
p25 | Calpain-cleaved fragment | Long half-life (~2–4 h) | Cytosolic/nuclear | Neurodegeneration |
p39 | Postnatal brain, cerebellum | Moderate | Membrane-bound | Neurite outgrowth, dendritic spine formation |
Cyclin I | Podocytes, neurons | Moderate | Nuclear | Anti-apoptotic signaling |
CDK5 is overexpressed in numerous cancers, where it promotes tumorigenesis through substrate phosphorylation. In thyroid cancer, CDK5 targets the cyclin-dependent kinase inhibitor p21^CIP1^ for ubiquitin-mediated degradation, reducing its tumor-suppressive functions. This degradation correlates with advanced tumor stages and poor prognosis, as evidenced by The Cancer Genome Atlas data showing an inverse relationship between CDK5 and p21 expression [3]. Similarly, CDK5 enhances melanoma proliferation by phosphorylating the transcription factor FOXM1, activating pro-mitotic genes like Cyclin B1 and PLK1 [7].
In multiple myeloma (MM), CDK5 confers resistance to proteasome inhibitors (e.g., bortezomib) by sustaining nuclear factor kappa B (NF-κB) pathway activity. Bone marrow biopsies from bortezomib-resistant MM patients exhibit elevated CDK5 expression, which promotes survival via Bcl-2 and Bcl-xL upregulation [4]. Genetic CDK5 knockdown or pharmacological inhibition (e.g., dinaciclib) synergizes with bortezomib to induce apoptosis in MM xenografts [4].
CDK5/p25 hyperactivity drives neurotoxicity in Alzheimer’s disease (AD), Parkinson’s disease (PD), and amyotrophic lateral sclerosis (ALS). In AD models, p25 accumulation hyperphosphorylates tau at epitopes Ser202 and Thr205, disrupting microtubule stability and fostering neurofibrillary tangle formation [5] [8]. CDK5 also phosphorylates presenilin-1, elevating γ-secretase activity and amyloid-β production [5].
Calpain-mediated p35 cleavage is a convergence point for neurodegenerative stressors. Oxidative stress, excitotoxicity, and neuroinflammation activate calpain, perpetuating CDK5/p25 signaling in a pathological feed-forward loop [8]. In PD, CDK5 phosphorylates peroxiredoxin 2 (Prx2), impairing its antioxidant function and accelerating α-synuclein aggregation [5].
Table 2: Pathogenic Substrates of Cyclin-Dependent Kinase 5 in Human Diseases
Disease Context | CDK5 Substrate | Phosphorylation Site | Functional Consequence |
---|---|---|---|
Alzheimer’s disease | Tau | Ser202, Thr205, Ser404 | Microtubule destabilization, NFT formation |
Thyroid cancer | p21^CIP1^ | Thr57 | Ubiquitin-mediated degradation |
Multiple myeloma | IκBα | Ser32 | NF-κB activation, chemoresistance |
Parkinson’s disease | Peroxiredoxin 2 | Thr89 | Loss of redox homeostasis, α-synuclein aggregation |
CDK5 modulates macrophage polarization in cutaneous wound healing. Myeloid-specific CDK5 knockout (myeCDK5−/−) mice exhibit accelerated wound closure, attributed to a shift from pro-inflammatory M1 (iNOS+, IL-1β+) to anti-inflammatory M2 macrophages (CD163+, IL-10+). Mechanistically, CDK5 phosphorylates SIRT1 at Ser47, repressing its deacetylase activity and perpetuating NF-κB-driven inflammation [6]. Pharmacological CDK5 inhibition (e.g., roscovitine) replicates this phenotype, enhancing angiogenesis and collagen deposition [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1